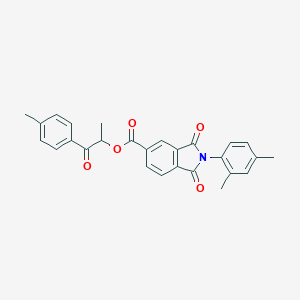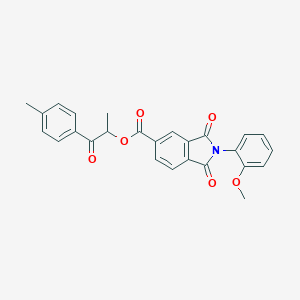
2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Mécanisme D'action
The mechanism of action of 2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of certain enzymes and proteins involved in cell proliferation and inflammation. It has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication, and to modulate the expression of various cytokines and chemokines involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide exhibits significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to reduce the production of reactive oxygen species and pro-inflammatory cytokines. Additionally, it has been shown to possess neuroprotective and cardioprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its potent anti-cancer activity, which makes it a potential candidate for the development of new cancer therapies. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research and development of 2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential direction is the development of new cancer therapies based on this compound, either as a standalone treatment or in combination with other anti-cancer drugs. Additionally, further research is needed to explore the potential applications of this compound in the treatment of various inflammatory diseases, such as arthritis and multiple sclerosis. Finally, additional studies are needed to fully elucidate the mechanism of action of this compound and to identify potential side effects and toxicities associated with its use.
Méthodes De Synthèse
The synthesis of 2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 3-phenoxybenzaldehyde, 2-acetylpyridine, and cyclohexanone in the presence of a catalyst such as piperidine. The resulting product is then subjected to further reactions to obtain the final compound.
Applications De Recherche Scientifique
2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been studied for its potential applications in various scientific research areas, including pharmacology, biochemistry, and medicinal chemistry. It has been found to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
Nom du produit |
2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C31H31N3O3 |
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C31H31N3O3/c1-19-13-14-26(32-18-19)34-30(36)27-20(2)33-24-16-31(3,4)17-25(35)29(24)28(27)21-9-8-12-23(15-21)37-22-10-6-5-7-11-22/h5-15,18,28,33H,16-17H2,1-4H3,(H,32,34,36) |
Clé InChI |
OITGWMVIUFAXKC-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)CC(C3)(C)C)C |
SMILES canonique |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)CC(C3)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Cycloheptylamino)-1-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304082.png)
![3-[(Cyclopropylmethyl)(propyl)amino]-1-(4-{3-[(cyclopropylmethyl)(propyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)-2,5-pyrrolidinedione](/img/structure/B304083.png)
![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B304086.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304088.png)








![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)
